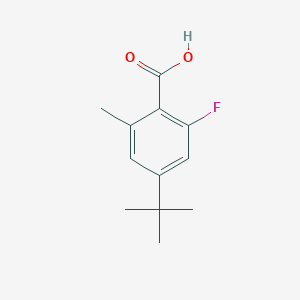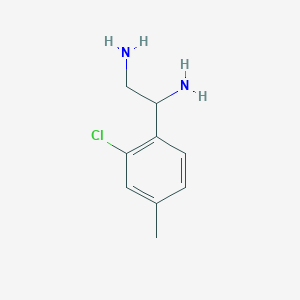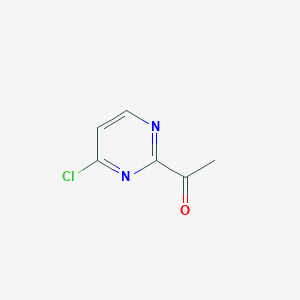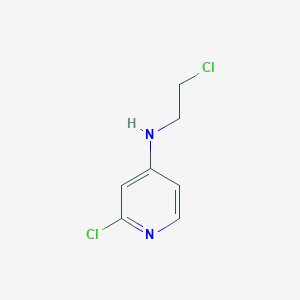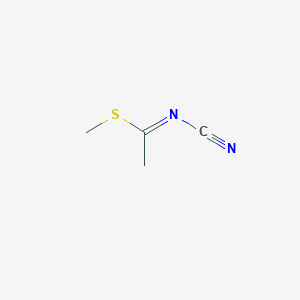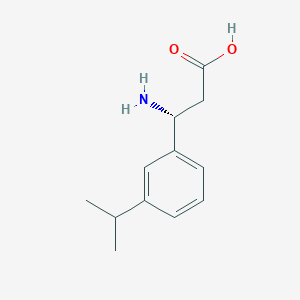![molecular formula C12H23NO2 B13029003 (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,6S)-rel-Bicyclo[410]heptan-2-aminepivalate is a bicyclic amine derivative This compound is characterized by its unique bicyclo[410]heptane structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[4.1.0]heptane core can be synthesized through a [2+2] cycloaddition reaction.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the amine with pivalic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the bicyclic core provides rigidity, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its use as a bio-isostere in medicinal chemistry.
Uniqueness
(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate is unique due to its specific stereochemistry and the presence of both an amine group and a pivalate ester. This combination imparts distinct reactivity and potential for diverse applications compared to other bicyclic compounds .
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
(1R,2R,6S)-bicyclo[4.1.0]heptan-2-amine;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C7H13N.C5H10O2/c8-7-3-1-2-5-4-6(5)7;1-5(2,3)4(6)7/h5-7H,1-4,8H2;1-3H3,(H,6,7)/t5-,6+,7+;/m0./s1 |
InChI Key |
OKPQVROTXAJTRT-VWZUFWLJSA-N |
Isomeric SMILES |
CC(C)(C)C(=O)O.C1C[C@H]2C[C@H]2[C@@H](C1)N |
Canonical SMILES |
CC(C)(C)C(=O)O.C1CC2CC2C(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



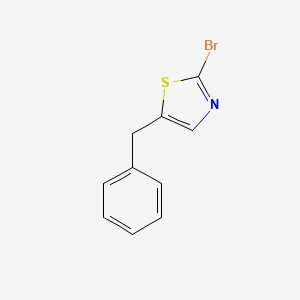
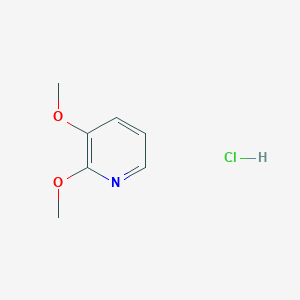
![4-Methylbenzo[c]isothiazole](/img/structure/B13028944.png)

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13028952.png)

